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molecular formula C6H3BrIN3O B8794318 7-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 917969-53-0

7-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B8794318
M. Wt: 339.92 g/mol
InChI Key: JZGAAYLOMBYDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572808B2

Procedure details

To a solution of triphosgene (91.7 g, 309 mmol) in THF (800 mL) was added 4-bromo-2-hydrazinyl-3-iodopyridine (32.3 g, 103 mmol) in several portions over 1 h at 20° C. The resulting reaction mixture was stirred for an additional 2 h at 20° C. The reaction was monitored by HPLC (acetonitrile-water-TFA) and completed in 2 h. The reaction mixture was cooled in ice bath and quenched by careful addition of H2O (800 mL). A large amount of solid was precipitated. This was filtered and successively washed with H2O (2×100 mL) and Et2O (100 mL). The filtrate was concentrated in vacuo to reduce volume by 50%. Newly formed solid was then filtered. This 2nd crop was also washed with H2O and Et2O. The two crops were combined and dried under high vacuum to obtain the title compound as a light beige solid (34 g, 100 mmol). MS: [M+H]+=337.9. 1H NMR (400 MHz, DMSO) δ 6.76 (d, J=7.03 Hz, 1H), 7.78 (d, J=7.47 Hz, 1H), 12.68 (s, 1H).
Quantity
91.7 g
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
acetonitrile water TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[Br:13][C:14]1[CH:19]=[CH:18][N:17]=[C:16]([NH:20][NH2:21])[C:15]=1[I:22].C(#N)C.O.C(O)(C(F)(F)F)=O>C1COCC1>[Br:13][C:14]1[CH:19]=[CH:18][N:17]2[C:5](=[O:11])[NH:21][N:20]=[C:16]2[C:15]=1[I:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
91.7 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
32.3 g
Type
reactant
Smiles
BrC1=C(C(=NC=C1)NN)I
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
acetonitrile water TFA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N.O.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred for an additional 2 h at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WAIT
Type
WAIT
Details
completed in 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice bath
CUSTOM
Type
CUSTOM
Details
quenched by careful addition of H2O (800 mL)
CUSTOM
Type
CUSTOM
Details
A large amount of solid was precipitated
FILTRATION
Type
FILTRATION
Details
This was filtered
WASH
Type
WASH
Details
successively washed with H2O (2×100 mL) and Et2O (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
Newly formed solid was then filtered
WASH
Type
WASH
Details
This 2nd crop was also washed with H2O and Et2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=2N(C=C1)C(NN2)=O)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 100 mmol
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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